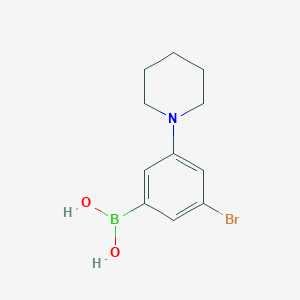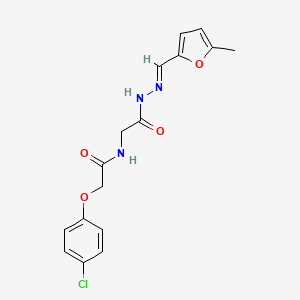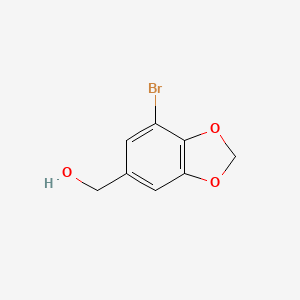![molecular formula C14H17NO2S2 B2904983 N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)butyramide CAS No. 2309597-52-0](/img/structure/B2904983.png)
N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)butyramide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)butyramide: is an organic compound that belongs to the class of fatty amides It is characterized by the presence of a butyramide group attached to a hydroxyethyl chain, which is further connected to a bithiophene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Catalytic Hydration of Butyronitrile: One method to synthesize butyramide derivatives involves the catalytic hydration of butyronitrile using nitrile hydratase enzymes.
Reaction of Butyryl Chloride with Ammonium Salts: Another synthetic route involves the reaction of butyryl chloride with ammonium salts to form butyramide derivatives.
Reduction of Butyraldoxime: Butyramide derivatives can also be synthesized by reducing butyraldoxime using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.
Industrial Production Methods: Industrial production of butyramide derivatives often employs biocatalytic processes due to their efficiency and sustainability. The use of immobilized cells of Bacillus sp. APB-6 for the biotransformation of butyronitrile to butyramide is one such method, offering high operational stability and reusability .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Butyramide derivatives can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Solvents: Organic solvents like dichloromethane (DCM), ethanol, and diethyl ether
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones
Reduction Products: Primary amines, alcohols
Substitution Products: Various substituted amides and esters
Applications De Recherche Scientifique
Chemistry: N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)butyramide is used as a precursor in the synthesis of hydroxamic acids and other bioactive compounds. It also serves as a building block for the development of electrorheological fluids, which have applications in smart materials and devices .
Biology: In biological research, butyramide derivatives are studied for their potential to induce differentiation in erythroleukemia cells and their inhibitory effects on histone deacetylases, which are crucial for regulating gene expression and cell differentiation .
Medicine: Butyramide derivatives have shown promise as therapeutic agents with anticonvulsant, anti-inflammatory, and antihypertensive properties. They are also being investigated for their potential use in treating neurodegenerative diseases and cancer .
Industry: In the industrial sector, butyramide derivatives are used in the production of bioactive organotin compounds and as substrates for enzyme-catalyzed reactions. Their applications extend to the development of electrorheological fluids and other advanced materials .
Mécanisme D'action
The mechanism of action of N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)butyramide involves its interaction with specific molecular targets and pathways. For instance, its inhibitory effect on histone deacetylases leads to changes in chromatin structure and gene expression, promoting cell differentiation and apoptosis in cancer cells . Additionally, its anticonvulsant properties are attributed to its ability to modulate neurotransmitter release and ion channel activity in the nervous system .
Comparaison Avec Des Composés Similaires
Butyramide (Butanamide): A simple amide of butyric acid with similar chemical properties but lacking the bithiophene and hydroxyethyl groups.
Isobutyramide: An isomer of butyramide with a branched structure, used in similar applications but with different physical properties.
Acetamide (Ethanamide): A smaller amide with a simpler structure, used in various industrial and research applications.
Propionamide (Propanamide): Another simple amide with similar chemical properties but different applications.
Uniqueness: N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)butyramide is unique due to its bithiophene moiety, which imparts distinct electronic and structural properties. This makes it particularly valuable in the synthesis of advanced materials and bioactive compounds, setting it apart from simpler amides like butyramide and acetamide .
Propriétés
IUPAC Name |
N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2S2/c1-2-3-14(17)15-8-11(16)13-5-4-12(19-13)10-6-7-18-9-10/h4-7,9,11,16H,2-3,8H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLJFPDUXYHYHFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NCC(C1=CC=C(S1)C2=CSC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2904901.png)



![ethyl 4-(5,7-dimethyl-3-oxo-2-phenyl-2H-pyrazolo[3,4-b]pyrrolo[3,4-e]azepin-6(3H)-yl)benzoate](/img/structure/B2904907.png)

![N-(2-chlorophenyl)-2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide](/img/new.no-structure.jpg)

![3-methyl-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}benzamide](/img/structure/B2904916.png)
![4-fluoro-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2904917.png)



